molecular formula C20H22N2O2S2 B11428000 10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11428000
M. Wt: 386.5 g/mol
InChI Key: POGWQUQWPQMAKK-UHFFFAOYSA-N
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Description

10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The methoxy, dimethyl, and methylsulfanyl groups are introduced through various substitution reactions.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.

    Reduction: Reduction reactions can occur at the thione group, converting it to a thiol.

    Substitution: Various substitution reactions can occur, particularly at the aromatic ring and the benzoxadiazocine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to introduce or replace substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives may be investigated for their potential as therapeutic agents. The presence of the benzoxadiazocine core suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors. The benzoxadiazocine core may allow for binding to active sites, while the substituents may enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-one: Similar structure but with a ketone instead of a thione.

    10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-amine: Similar structure but with an amine group.

Uniqueness

The presence of the thione group in 10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

6-methoxy-9,13-dimethyl-10-(3-methylsulfanylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C20H22N2O2S2/c1-12-17-15-9-6-10-16(23-3)18(15)24-20(12,2)22(19(25)21-17)13-7-5-8-14(11-13)26-4/h5-12,17H,1-4H3,(H,21,25)

InChI Key

POGWQUQWPQMAKK-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)SC)C

Origin of Product

United States

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